molecular formula C19H17Br2N3O4S B7502721 2-(5,7-dibromoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide

2-(5,7-dibromoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide

Cat. No.: B7502721
M. Wt: 543.2 g/mol
InChI Key: ILFBSWYBISNFMO-UHFFFAOYSA-N
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Description

2-(5,7-dibromoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide is a complex organic compound that features a quinoline core substituted with bromine atoms and an acetamide group

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5,7-dibromoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death . Additionally, the compound can inhibit enzymes involved in critical biological pathways, further contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5,7-dichloroquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide
  • 2-(5,7-difluoroquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide
  • 2-(5,7-diiodoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide

Uniqueness

2-(5,7-dibromoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs .

Properties

IUPAC Name

2-(5,7-dibromoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Br2N3O4S/c1-24(2)29(26,27)13-6-3-5-12(9-13)23-17(25)11-28-19-16(21)10-15(20)14-7-4-8-22-18(14)19/h3-10H,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFBSWYBISNFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)NC(=O)COC2=C(C=C(C3=C2N=CC=C3)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Br2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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